molecular formula C19H14N2O6 B1677512 5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid CAS No. 887686-02-4

5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid

Cat. No. B1677512
M. Wt: 366.3 g/mol
InChI Key: HTJWLEGCECXGSQ-UHFFFAOYSA-N
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Description

The compound “5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains multiple functional groups including carbonyl, amino, and hydroxy groups .

Scientific Research Applications

  • Sustainable Chemicals

    • Furan derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .
    • The trend has reversed remarkably in recent time, due to the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons .
    • Chemicals obtained from “green” inedible lignocellulosic biomass, such as: the furans and their derivatives, ranks amongst the most promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .
  • Furfural: A Versatile Derivative of Furan

    • Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .
    • Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan. This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .
    • The reaction of urea and thiourea with furfural yields bisimines-1,3-bis [ (E)-furan2-yl)methylene]urea, and 1,3-bis [ (E)-furan-2-yl) methylene]thiourea respectively. The two compounds are good antimicrobial agents .
  • Furan Platform Chemicals

    • The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
    • The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture are being studied .

properties

IUPAC Name

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWLEGCECXGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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